4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a quinazoline moiety fused with a pyrrole ring, which is further substituted with an amino group and a sulfonamide group. The presence of these functional groups endows the compound with diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This intermediate is then subjected to cyclization with a suitable diketone to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pH, and purification techniques like recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Used in the development of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinazoline and pyrrole moieties are crucial for this binding, as they interact with amino acid residues in the enzyme’s active site. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A quinazoline-based anticancer drug.
Methotrexate: Another quinazoline derivative used in cancer therapy.
Sulfonamide antibiotics: Compounds with a sulfonamide group used to treat bacterial infections.
Uniqueness
What sets 4-[5-AMINO-3-OXO-4-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDRO-1H-PYRROL-1-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of a quinazoline and pyrrole ring, along with the sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23N5O4S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H23N5O4S/c1-3-26(4-2)32(30,31)15-11-9-14(10-12-15)27-13-18(28)19(20(27)23)21-24-17-8-6-5-7-16(17)22(29)25-21/h5-12,23,28H,3-4,13H2,1-2H3,(H,24,25,29) |
InChI Key |
XMXIGGISKVDMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.